3-(4-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one

Medicinal chemistry Physicochemical profiling Structure-activity relationships

3-(4-Chlorophenyl)-1,2,4-thiadiazol-5(4H)-one (CAS 192817-66-6) is a heterocyclic building block belonging to the 1,2,4-thiadiazol-5(4H)-one chemotype. It features a thiadiazolone core substituted at the 3-position with a para-chlorophenyl group, giving it a molecular formula of C₈H₅ClN₂OS and a molecular weight of 212.66 g/mol.

Molecular Formula C8H5ClN2OS
Molecular Weight 212.66 g/mol
Cat. No. B15061797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one
Molecular FormulaC8H5ClN2OS
Molecular Weight212.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NSC(=O)N2)Cl
InChIInChI=1S/C8H5ClN2OS/c9-6-3-1-5(2-4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12)
InChIKeyBDQUENNINFPTSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-1,2,4-thiadiazol-5(4H)-one: A Structurally Defined Heterocyclic Intermediate for Targeted Lead Optimization


3-(4-Chlorophenyl)-1,2,4-thiadiazol-5(4H)-one (CAS 192817-66-6) is a heterocyclic building block belonging to the 1,2,4-thiadiazol-5(4H)-one chemotype [1]. It features a thiadiazolone core substituted at the 3-position with a para-chlorophenyl group, giving it a molecular formula of C₈H₅ClN₂OS and a molecular weight of 212.66 g/mol [2]. The compound is supplied at ≥95% purity by multiple vendors and serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of fatty acid amide hydrolase (FAAH) inhibitors [3] and anti-trypanosomal agents [4]. Its computed XLogP3 of 2 and topological polar surface area of 66.8 Ų [2] place it within favorable drug-like physicochemical space.

Why Generic Substitution of 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5(4H)-one Is Not Advisable


Within the 1,2,4-thiadiazol-5(4H)-one series, the nature and position of the aryl substituent at the 3-position exert profound effects on both biological target potency and physicochemical properties. The 3-(4-methylphenyl) analog demonstrates an IC₅₀ of 3.5 µM against Trypanosoma cruzi triosephosphate isomerase (TcTIM) [1], while the 4-chlorophenyl derivative serves as a key intermediate for FAAH inhibitors with nanomolar potency (e.g., IC₅₀ = 248 nM against rat FAAH for a piperazine-carboxamide derivative) [2]. The electron-withdrawing chlorine substituent alters the electronic character of the phenyl ring, affecting both the acidity of the thiadiazolone NH (predicted pKa differences exist between substituted analogs) and the compound's partitioning behavior, as documented for related 1,2,4-thiadiazole series where solubility and distribution coefficients vary substantially with phenyl substitution pattern [3]. These substituent-dependent differences mean that the 3-phenyl, 3-(4-methylphenyl), and 3-(2-chlorophenyl) analogs cannot be automatically substituted into a synthetic route or biological assay without altering the outcome.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5(4H)-one Relative to Closest Analogs


Comparative Electronic Effect: 4-Chloro vs. 4-Methyl Substitution Modulates the Thiadiazolone Ring Acidity and Reactivity

The 4-chlorophenyl substituent imparts a distinct electron-withdrawing effect (Hammett σₚ = +0.23) compared to the electron-donating 4-methyl group (σₚ = −0.17) of the 3-(4-methylphenyl) analog, or the unsubstituted phenyl analog (σₚ = 0). This electronic difference modulates the acidity of the thiadiazolone N–H proton and, consequently, the compound's hydrogen-bond donor capacity and reactivity in N-alkylation or N-arylation reactions [1]. The predicted pKa of 3-phenyl-1,2,4-thiadiazol-5(4H)-one is 7.28 ± 0.20 ; the 4-chloro derivative is expected to have a lower pKa (more acidic) due to the electron-withdrawing effect, making it a more reactive nucleophile under basic conditions.

Medicinal chemistry Physicochemical profiling Structure-activity relationships

FAAH Inhibitor Derivatization: 4-Chlorophenyl Core Enables Sub-250 nM Potency Not Achievable with Unsubstituted Phenyl Scaffold

Derivatives of 3-(4-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one have been employed as key intermediates in the synthesis of potent fatty acid amide hydrolase (FAAH) inhibitors. The piperazine-carboxamide derivative 4-(3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl)-N-phenylpiperazine-1-carboxamide (CHEMBL472530) exhibits an IC₅₀ of 248 nM against rat FAAH [1]. In the same structural series, compounds bearing a 4-chlorobenzyl fragment were identified as the most active hFAAH inhibitors with IC₅₀ values of 0.13 µM, while analogs with other substitution patterns showed reduced potency [2]. This demonstrates that the 4-chlorophenyl-thiadiazolone core is a privileged scaffold for achieving high FAAH inhibitory potency.

Fatty acid amide hydrolase Pain research Enzyme inhibition

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area Distinguish 4-Chlorophenyl from Non-Halogenated Analogs

The computed XLogP3 of 3-(4-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one is 2.0, with a topological polar surface area (TPSA) of 66.8 Ų [1]. In contrast, the unsubstituted 3-phenyl-1,2,4-thiadiazol-5(4H)-one has a molecular weight of 178.21 g/mol and a predicted density of 1.42 g/cm³ . The chlorine atom adds 34.45 Da to the molecular weight and increases lipophilicity (estimated ΔLogP ≈ +0.7 units compared to the unsubstituted phenyl analog, based on the π-value of Cl). These differences impact solubility, membrane permeability, and protein-binding characteristics, as demonstrated for related 1,2,4-thiadiazole series where structural modification significantly alters solubility and distribution coefficients [2].

Drug-likeness Physicochemical properties ADME prediction

TcTIM Inhibition: Structurally Related 4-Methylphenyl Analog Provides a Quantitative Benchmark for Evaluating the 4-Chlorophenyl Derivative

In the seminal study identifying 1,2,4-thiadiazol-5(4H)-ones as selective TcTIM inhibitors, the 3-(4-methylphenyl) derivative (compound 1, BDBM50332795) exhibited an IC₅₀ of 3.5 µM against TcTIM with approximately 28.6-fold selectivity over human TIM (HsTIM IC₅₀ ≈ 100 µM) [1]. The 4-chlorophenyl analog is a direct structural congener within this chemotype, and the electron-withdrawing nature of the chlorine substituent is expected to modulate the compound's non-covalent binding interaction at the TcTIM dimer interface [2]. This establishes a clear quantitative benchmark for evaluating the 4-chloro derivative in the same assay system.

Chagas disease Triosephosphate isomerase Neglected tropical diseases

Recommended Application Scenarios for 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5(4H)-one Based on Quantitative Evidence


FAAH Inhibitor Lead Optimization: Derivatization of the 4-Chlorophenyl-Thiadiazolone Core

The 4-chlorophenyl-thiadiazolone scaffold has been validated as a productive intermediate for FAAH inhibitor synthesis, with a demonstrated IC₅₀ of 248 nM against rat FAAH for the piperazine-carboxamide derivative and 0.13 µM for the 4-chlorobenzyl-piperazine urea against human FAAH [1]. Research groups pursuing FAAH as a target for pain, inflammation, or anxiety disorders should prioritize this compound as a starting material for library synthesis, leveraging the established sub-micromolar potency of its derivatives.

Anti-Trypanosomal SAR Studies: Halogen Scanning of the 1,2,4-Thiadiazol-5(4H)-one Chemotype

With the 3-(4-methylphenyl) analog demonstrating an IC₅₀ of 3.5 µM against TcTIM and 28.6-fold selectivity over human TIM [2], the 4-chlorophenyl derivative is the logical next compound for halogen scanning in anti-Chagas drug discovery. The electron-withdrawing chlorine substituent may enhance binding affinity at the TcTIM dimer interface through altered non-covalent interactions, as suggested by mechanistic studies of this chemotype [3].

Physicochemical Profiling of Halogenated Heterocycles for CNS Drug Design

With a computed XLogP3 of 2.0 and TPSA of 66.8 Ų [4], 3-(4-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one occupies favorable physicochemical space for CNS penetration according to standard drug-likeness criteria (TPSA < 90 Ų, LogP 1–4). This makes it a suitable candidate for inclusion in CNS-focused compound libraries where halogen substitution is being systematically evaluated for effects on permeability, as demonstrated for related 1,2,4-thiadiazole derivatives where structural modification significantly altered distribution coefficients in 1-octanol/buffer and 1-hexane/buffer systems [5].

N-Functionalization Chemistry Development: Exploiting Enhanced NH Acidity of the 4-Chloro Derivative

The electron-withdrawing 4-chlorophenyl group increases the acidity of the thiadiazolone NH proton compared to the unsubstituted phenyl analog (predicted pKa 7.28 ), making this compound a more reactive substrate for N-alkylation, N-acylation, and N-arylation reactions under milder basic conditions. This property is valuable for medicinal chemistry groups developing robust synthetic routes to N-substituted thiadiazolone libraries.

Quote Request

Request a Quote for 3-(4-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.